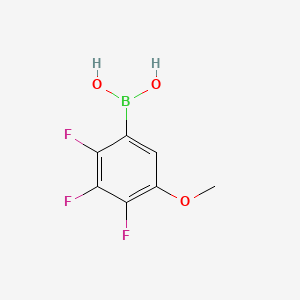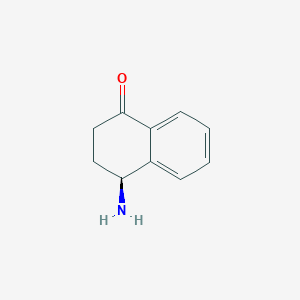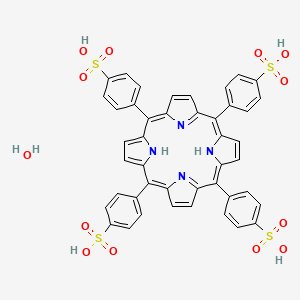
TPPS hydrate (Tetraphenylporphyrin Tetrasulfonic Acid Hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylporphyrin Tetrasulfonic Acid Hydrate, commonly known as TPPS Hydrate, is a highly sensitive spectrophotometric reagent used for the detection and quantification of transition metals. This compound is particularly valued for its ability to form stable complexes with various metal ions, making it an essential tool in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate typically involves the sulfonation of tetraphenylporphyrin. The process begins with the preparation of tetraphenylporphyrin, which is then subjected to sulfonation using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfonic acid derivative. The resulting product is then purified through recrystallization or chromatography to obtain the hydrate form .
Industrial Production Methods
In an industrial setting, the production of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The industrial production also incorporates stringent quality control measures to meet the specifications required for its use as a spectrophotometric reagent .
Chemical Reactions Analysis
Types of Reactions
Tetraphenylporphyrin Tetrasulfonic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the central metal ion.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of the metal ion, while substitution reactions can result in modified porphyrin derivatives with different functional groups .
Scientific Research Applications
Tetraphenylporphyrin Tetrasulfonic Acid Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a spectrophotometric reagent for the detection and quantification of transition metals in various samples.
Biology: The compound is employed in studies involving metalloproteins and other metal-containing biomolecules.
Industry: The compound is used in the development of sensors and other analytical devices for environmental monitoring and quality control
Mechanism of Action
The mechanism of action of Tetraphenylporphyrin Tetrasulfonic Acid Hydrate involves the formation of stable complexes with metal ions. The sulfonic acid groups enhance the solubility of the compound in aqueous solutions, allowing it to interact effectively with metal ions. The central porphyrin ring provides a coordination site for the metal ions, facilitating their detection and quantification. The compound’s ability to generate reactive oxygen species upon light activation also plays a crucial role in its applications in photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphyrin: The parent compound of TPPS Hydrate, used in various photophysical and photochemical studies.
Metalloporphyrins: Compounds where the central metal ion is coordinated to the porphyrin ring, used in catalysis and as models for biological systems.
Sulfonated Porphyrins: Similar to TPPS Hydrate, these compounds have sulfonic acid groups that enhance their solubility and reactivity
Uniqueness
Tetraphenylporphyrin Tetrasulfonic Acid Hydrate stands out due to its ultra-high sensitivity as a spectrophotometric reagent for transition metals. Its unique combination of sulfonic acid groups and the porphyrin ring structure allows for the formation of highly stable metal complexes, making it an invaluable tool in analytical chemistry and various scientific research applications .
Properties
Molecular Formula |
C44H32N4O13S4 |
|---|---|
Molecular Weight |
953.0 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid;hydrate |
InChI |
InChI=1S/C44H30N4O12S4.H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H2 |
InChI Key |
LSYGREXYKFIHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)

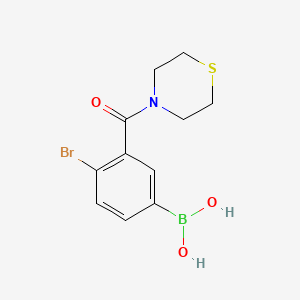
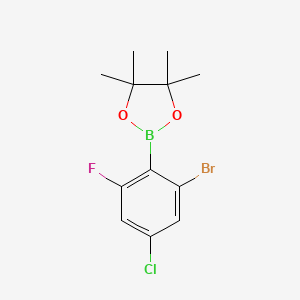


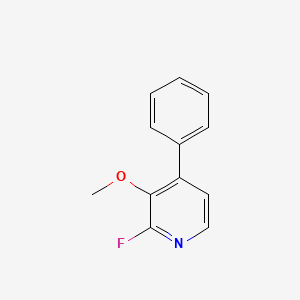
![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
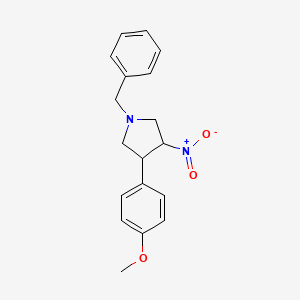
![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)

